2-Propyl-1,3-dioxolane

描述

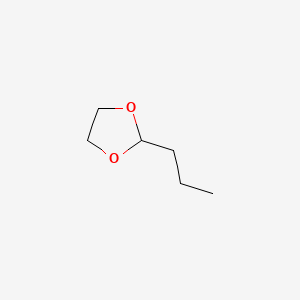

2-Propyl-1,3-dioxolane (CAS: 15571-51-4) is a cyclic acetal characterized by a five-membered 1,3-dioxolane ring with a propyl substituent at the 2-position. Its IUPAC name is ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate, and it is used in organic synthesis as a solvent, intermediate, or functional monomer . The compound’s structure confers stability under mild acidic or basic conditions, making it suitable for reactions requiring controlled environments. It is commercially available and has been studied for its recovery efficiency in catalytic dehydration processes, with yields dependent on reaction conditions .

准备方法

Synthetic Routes and Reaction Conditions

2-Propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, the reaction of 1,2-diol with acetone under acidic conditions can yield 1,3-dioxolane .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method employs toluenesulfonic acid as a catalyst in refluxing toluene . Additionally, the use of orthoesters or molecular sieves can provide effective water removal through chemical reaction or physical sequestration .

化学反应分析

Types of Reactions

2-Propyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), chromium trioxide (CrO3) in pyridine.

Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Organolithium compounds (RLi), Grignard reagents (RMgX).

Major Products

科学研究应用

2-Propyl-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as a solvent and as an intermediate in organic synthesis.

Biology: It serves as a protecting group for carbonyl compounds in biochemical studies.

Medicine: It is utilized in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of polymers and as a component in solid polymer electrolytes for lithium batteries

作用机制

The mechanism of action of 2-Propyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from unwanted reactions during synthetic transformations . The stability of these cyclic structures is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to acyclic acetals .

相似化合物的比较

Structural and Functional Analogues

1,3-dioxolane derivatives vary primarily in substituents at the 2-position and additional functional groups, which influence their physicochemical and reactive properties. Key analogues include:

- 2-Methyl-1,3-dioxolane (CAS: 497-26-7): A simpler analogue with a methyl group at C2. It is a volatile compound detected in recycled PET materials, with migration limits of 2.3 ng/mL in water and 19 ng/mL in 50% ethanol after prolonged storage .

- 2-Isopropyl-4,5-dimethyl-1,3-dioxolane : A flavor-active cyclic acetal formed in beer during storage, with a reported flavor threshold of 900 μg/L .

- 2-Methylene-4-phenyl-1,3-dioxolane : Used in copolymerization with methyl methacrylate (MMA) to produce degradable polymers with narrow molecular weight distributions (MWD) .

- Poly(perfluoro-2-methylene-1,3-dioxolane) : A fluorinated polymer exhibiting superior gas permeability in membrane applications compared to commercial alternatives like Cytop® .

Physicochemical Properties

Substituent size and polarity significantly affect boiling points, solubility, and volatility. For example:

- Fluorinated derivatives (e.g., poly(perfluoro-2-methylene-1,3-dioxolane)) exhibit high thermal stability and gas selectivity due to rigid perfluoro backbones .

Reactivity and Stability

- Hydrolysis : 2-Methyl-1,3-dioxolane undergoes hydrolysis via A-1 and A-Se2 mechanisms, with solvent effects (water-dioxane mixtures) showing similar kinetic impacts regardless of the mechanism . Data on 2-propyl-1,3-dioxolane’s hydrolysis are lacking, but its bulkier substituent may slow reaction rates.

- Oxidation : 2-Phenyl-1,3-dioxolane resists oxidation by K₂Cr₂O₇ without AlCl₃, suggesting electron-donating substituents enhance stability . Propyl groups, being weakly electron-donating, may confer moderate oxidative stability.

Data Tables

Table 1. Key Properties of 1,3-Dioxolane Derivatives

Research Findings and Contradictions

- Stability vs. Reactivity : While 2-phenyl-1,3-dioxolane resists oxidation , the propyl analogue’s behavior remains unstudied, highlighting a gap in comparative reactivity data.

- Solvent Effects : Hydrolysis studies on methyl derivatives suggest substituent position minimally affects solvent interactions , but larger groups (e.g., propyl) may alter transition-state solvation.

- Polymer Performance: Fluorinated dioxolanes outperform commercial polymers in gas separation , whereas non-fluorinated derivatives prioritize biodegradability .

生物活性

2-Propyl-1,3-dioxolane is a cyclic organic compound characterized by a five-membered ring containing two oxygen atoms. Its molecular formula is CHO, and it exhibits unique physical properties that make it a candidate for various biological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, potential therapeutic applications, and the need for further research.

This compound appears as a colorless liquid with a slightly sweet odor. It is soluble in several organic solvents, including ethanol and ethyl acetate. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 134.6 °C |

| Melting Point | -63.1 °C |

| Density | 0.92 g/cm³ |

These properties suggest that this compound can serve as an effective solvent in biological experiments, potentially influencing the solubility and reactivity of other compounds.

Antioxidant Activity

The compound's potential antioxidant activity has also been suggested based on its chemical structure. Dioxolanes often exhibit properties that can scavenge free radicals, which are implicated in oxidative stress and various diseases. However, specific studies quantifying the antioxidant capacity of this compound are currently lacking.

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies highlight the biological activities of structurally similar compounds:

- Study on Dioxolane Derivatives : A study reported that certain dioxolane derivatives exhibited significant antibacterial effects against pathogenic bacteria . This suggests a potential pathway for exploring the biological activity of this compound.

- Cholinergic Activity : Historical research has indicated that some dioxolane derivatives can act as cholinergic agents . This opens avenues for exploring the neuropharmacological applications of this compound.

Future Directions for Research

Given the promising but limited data on the biological activity of this compound, future research should focus on:

- In vitro Studies : Conducting comprehensive in vitro studies to assess the antimicrobial and antioxidant activities of this compound against various pathogens.

- Mechanistic Studies : Investigating the mechanisms through which this compound interacts with biological systems to better understand its potential therapeutic applications.

- Toxicity Assessments : Evaluating the safety profile and potential toxicity of this compound to ensure its suitability for pharmaceutical use.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-propyl-1,3-dioxolane?

- Methodological Answer : The compound is synthesized via acetalization of aldehydes or ketalization of ketones with ethylene glycol, typically using Brønsted or Lewis acid catalysts (e.g., toluenesulfonic acid). Industrial methods employ continuous water removal via Dean-Stark apparatus or molecular sieves to drive the reaction to completion. Key variables include catalyst choice, solvent (e.g., toluene), and temperature control to optimize yield .

Q. How does this compound function as a protecting group in organic synthesis?

- Methodological Answer : The compound forms stable cyclic acetals/ketals, shielding carbonyl groups from nucleophilic or electrophilic attacks during multi-step syntheses. Its five-membered ring structure enhances hydrolytic stability compared to acyclic analogs. Deprotection typically requires acidic conditions (e.g., aqueous HCl) to regenerate the carbonyl functionality .

Q. What analytical techniques are used to characterize this compound and its derivatives?

- Methodological Answer : Common methods include:

- NMR spectroscopy : To confirm ring structure and substituent positions.

- Mass spectrometry (MS) : For molecular weight verification (e.g., EI-MS with m/z 116.16 for the parent ion).

- Gas chromatography (GC) : Coupled with time-of-flight MS (GC-TOFMS) for trace detection in complex matrices .

Q. What are the primary chemical reactions of this compound?

- Methodological Answer : The compound undergoes:

- Oxidation : With KMnO₄ or OsO₄ to yield carboxylic acids or diols.

- Reduction : Using LiAlH₄ or NaBH₄ to produce alcohols.

- Nucleophilic substitution : Reacting with Grignard reagents (RMgX) to form substituted derivatives .

Advanced Research Questions

Q. How do solvent compositions influence hydrolysis mechanisms of this compound derivatives?

- Methodological Answer : Studies on analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane) reveal that solvent polarity and hydrogen-bonding capacity affect hydrolysis rates. In water-dioxane mixtures, similar solvent effects were observed for both A-1 (unimolecular) and A-Se2 (bimolecular) mechanisms, suggesting transition-state similarities despite differing pathways. Solvent optimization is critical for controlling reaction selectivity .

Q. What strategies enhance the stability of this compound in polymer electrolytes for lithium-ion batteries?

- Methodological Answer : Incorporating the compound into solid polymer electrolytes (SPEs) requires:

- Copolymerization : With monomers like vinylidene fluoride to improve ionic conductivity.

- Additive engineering : Blending with lithium salts (e.g., LiTFSI) and ceramic fillers (e.g., TiO₂) to stabilize the electrolyte-electrode interface .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and QSPR models analyze electronic structure, solubility, and reactivity. For example, the InChIKey

JSDUOUVZQRZOOY-UHFFFAOYSA-Nenables database mining for analogous compounds, while neural networks predict properties like logP or boiling points .

Q. What role does this compound play in copolymerization reactions?

- Methodological Answer : Radical or cationic polymerization of vinyl-substituted dioxolanes (e.g., 2-ethenyl-4-methylene-1,3-dioxolane) yields polymers with tunable thermal stability. Characterization via XRD and FTIR confirms copolymer structures, such as polyamide-ketone hybrids in carbon monoxide copolymers .

Q. How is this compound detected as a biomarker in aging studies of wines?

- Methodological Answer : HS-SPME-GC-TOFMS is used to isolate and quantify the compound in wine matrices. Optimized parameters include fiber coating (e.g., PDMS), extraction temperature (40–60°C), and chromatographic conditions (e.g., DB-Wax columns) to resolve co-eluting volatiles .

Q. Methodological Considerations

- Experimental Design : When optimizing synthesis, monitor reaction progress via TLC or in situ FTIR to track water removal efficiency.

- Data Contradictions : Discrepancies in hydrolysis rates between studies may arise from impurities or solvent batch variability; always validate with control experiments.

- Safety Protocols : Store the compound away from oxidizers and moisture, and avoid long-term storage due to potential degradation .

属性

IUPAC Name |

2-propyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDUOUVZQRZOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276647 | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3390-13-4 | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYL-1,3-DIOXOLANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。